molecular formula C11H12N2O B13182509 N-(3-ethynylphenyl)-2-(methylamino)acetamide

N-(3-ethynylphenyl)-2-(methylamino)acetamide

Cat. No.: B13182509
M. Wt: 188.23 g/mol
InChI Key: CIBQOONGWDUBHJ-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-(methylamino)acetamide is a chemical compound with the molecular formula C10H9NO. It is known for its unique structural features, which include an ethynyl group attached to a phenyl ring and a methylamino group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-2-(methylamino)acetamide typically involves the reaction of 3-ethynylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-2-(methylamino)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethynylphenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethynylphenyl)-2-(methylamino)acetamide is unique due to the presence of both the ethynyl and methylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(3-ethynylphenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C11H12N2O/c1-3-9-5-4-6-10(7-9)13-11(14)8-12-2/h1,4-7,12H,8H2,2H3,(H,13,14)

InChI Key

CIBQOONGWDUBHJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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